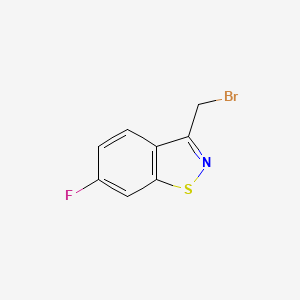

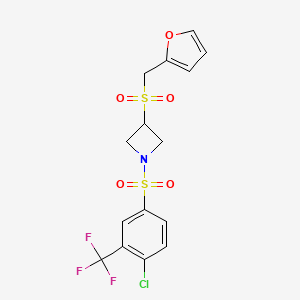

1,2-Benzisothiazole, 3-(bromomethyl)-6-fluoro-

カタログ番号 B2392716

CAS番号:

851634-48-5

分子量: 246.1

InChIキー: CDEJGOXGPFYOMS-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

“1,2-Benzisothiazole, 3-(bromomethyl)-6-fluoro-” is an organic compound . It is structurally related to isothiazole, a class of molecules called isothiazolinones .

Synthesis Analysis

The synthesis of 1,2-Benzisothiazole derivatives involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The reactivity of these compounds has been studied under various conditions .Molecular Structure Analysis

The molecular structure of 1,2-Benzisothiazole derivatives reveals C–N bond lengths very similar to the correspondent ether pseudo saccharyl derivative, with the central C–N–C amine linkage having one very long C–N bond and one short . The central C–N–C bond angle is close to 120° .Chemical Reactions Analysis

1,2-Benzisothiazole reacts with a range of nucleophiles to give products which arise from fission of the thiazole ring . The reactivity of these compounds has been explored in the context of catalytic hydrogenolysis .科学的研究の応用

- These applications can be either homogeneous assays or heterogeneous detection. Boronic acids can be incorporated into sensing materials at the interface or within the bulk sample .

- 3-(Bromomethyl)-6-fluoro-1,2-benzothiazole serves as an organic building block for the preparation of beta-substituted acrylates. It plays a crucial role in the synthesis of compounds like t-butyl 2-(phenylthiomethyl) propenoate, t-butyl 3-(phenylthio)-2-(phenylthiomethyl)propenoate, and 3-(phenylthio)-2-(phenyl-sulfinylmethyl)propenoate .

Sensing Applications

Organic Building Block for Acrylates

Hypercrosslinked Porous Polymers (HCPs)

作用機序

Safety and Hazards

特性

IUPAC Name |

3-(bromomethyl)-6-fluoro-1,2-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNS/c9-4-7-6-2-1-5(10)3-8(6)12-11-7/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEJGOXGPFYOMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SN=C2CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

A mixture of 6-fluoro-3-methyl-1,2-benzisothiazole [prepared by the method of D. M. Fink and J. T. Strupczewski, Tetrahedron Lett., 1993, 34, 6525] (761 mg, 4.55 mmol), N-bromosuccinimide (0.89 g, 5.0 mmol) and benzoyl peroxide (102 mg (70% (w/w)), 0.29 mmol) in CCl4 (25 mL) was heated at reflux under nitrogen for 6 h. The mixture was allowed to cool and filtered under suction. The filtrate was concentrated and the residue purified by flash silica chromatography, eluting with 1:2 then 1:1 DCM/isohexane to give the title compound as a white solid (569 mg, 51%). 1H NMR (500 MHz, CDCl3) δ 4.82 (3H, s), 7.25 (1H, dt, J=8.8 and 2.2 Hz), 7.60 (1H, dd, J=8.1 and 2.2 Hz), 8.07–8.10 (1H, m). (471 MHz, CDCl3)δF −111.9.

Name

Name

Yield

51%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-chlorophenyl)ethyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2392642.png)

![3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-bromo-8-methoxychromen-2-one](/img/structure/B2392643.png)

![N-[2-(4-chlorophenyl)ethyl]-5-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide](/img/no-structure.png)

![2-[2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-phenylpyridazin-3-one](/img/structure/B2392647.png)

![N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2392649.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2392654.png)